N-(3,5-dimethoxyphenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide
Description
This compound is a sulfur-containing heterocyclic derivative with a benzothieno[2,3-d]pyrimidine core fused to a tetrahydroquinoline-like structure. The molecule features a 3,5-dimethoxyphenyl acetamide moiety linked via a thioether (-S-) bond to the pyrimidine ring. The 3,5-dimethoxy substitution on the phenyl ring may enhance solubility or binding interactions compared to non-polar substituents, while the tetrahydrobenzothienopyrimidine scaffold contributes to conformational rigidity.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-25-13-7-12(8-14(9-13)26-2)23-17(24)10-27-19-18-15-5-3-4-6-16(15)28-20(18)22-11-21-19/h7-9,11H,3-6,10H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBYTCBIVACUFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CSC2=NC=NC3=C2C4=C(S3)CCCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Several structurally related compounds have been synthesized and characterized, differing in substituents on the phenyl ring, pyrimidine core, or thioether-linked acetamide group. Key examples include:
N-(3,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide (477318-97-1) Substituents: 3,5-dimethylphenyl and 4-ethoxyphenyl. The ethoxy group may enhance lipophilicity .
N-(3,5-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide (476484-89-6) Substituents: 3,5-dimethylphenyl and 4-methoxyphenyl. This compound shares the tetrahydrobenzothienopyrimidine core but lacks the fused tetrahydroquinoline system .
N-[3-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide (24) Substituents: Cyclopenta-fused thienopyrimidine and acetamide. Reported LC-MS data (m/z 326.0 [M+H]+) and NMR spectral shifts (δ 9.78 ppm for NH) highlight distinct electronic environments compared to the target compound .
Physicochemical and Spectroscopic Properties
The target compound’s 3,5-dimethoxy groups are expected to downfield-shift aromatic protons in ^1H NMR compared to methyl or hydrogen substituents. Its IR spectrum would resemble analogs with CN stretches near 2,200 cm⁻¹.
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of this compound?
- Methodological Answer: The synthesis involves sequential steps: (1) construction of the thieno[2,3-d]pyrimidin-4-one core, (2) introduction of the sulfanylacetamide moiety, and (3) coupling with the 3,5-dimethoxyphenyl group. Critical parameters include:
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Reaction Temperature: Elevated temperatures (80–120°C) for cyclization steps to ensure ring closure .
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Catalyst Selection: Palladium or copper catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl group attachment) .
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Purification: Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate intermediates .
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Yield Optimization: Adjusting stoichiometry of sulfhydryl reagents (e.g., thiourea) to minimize byproducts .
- Data Table:
| Step | Key Reagents | Optimal Conditions | Yield Range |
|---|---|---|---|
| Core Formation | Thiourea, DMF | 110°C, 12 hr | 60–75% |
| Sulfanyl Addition | NaSH, EtOH | Reflux, 6 hr | 70–85% |
| Final Coupling | Pd(PPh₃)₄, K₂CO₃ | 90°C, DMF/H₂O | 50–65% |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer:
- ¹H/¹³C NMR: Assign methoxy (δ 3.7–3.9 ppm) and thienopyrimidine protons (δ 6.8–8.2 ppm). Aromatic splitting patterns confirm substitution .
- IR Spectroscopy: Peaks at 1660–1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-S bond) validate functional groups .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., m/z 453.6 for C₂₃H₂₀FN₃O₂S₂ analogs) .
Advanced Research Questions
Q. How do structural modifications influence bioactivity in thienopyrimidine derivatives?
- Methodological Answer:
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Substituent Effects:
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3,5-Dimethoxyphenyl: Enhances membrane permeability due to lipophilicity (logP ~3.2) .
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Sulfanyl Linker: Stabilizes hydrogen bonding with kinase ATP-binding pockets (e.g., IC₅₀ < 1 µM in tyrosine kinase assays) .
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SAR Studies: Replace the 3,5-dimethoxy group with electron-withdrawing groups (e.g., -Cl, -CF₃) to assess potency shifts .
- Data Table:
| Substituent | Bioactivity (IC₅₀) | Solubility (µg/mL) |
|---|---|---|
| 3,5-Dimethoxy | 0.8 µM (Kinase A) | 12.5 |
| 4-Chloro | 1.2 µM | 8.7 |
| 4-CF₃ | 0.5 µM | 6.3 |
Q. What strategies resolve contradictions in reported biological data for this compound?
- Methodological Answer:
- Assay Standardization: Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., staurosporine for kinase inhibition) .
- Metabolic Stability Testing: Incubate with liver microsomes (human vs. rodent) to identify species-specific degradation .
- Crystallography: Compare X-ray structures (e.g., PDB: RNV) to confirm binding modes .
Q. How can computational modeling guide the design of derivatives with improved selectivity?
- Methodological Answer:
- Docking Simulations: Use AutoDock Vina to model interactions with off-targets (e.g., CYP450 enzymes) .
- MD Simulations: Analyze RMSD (<2 Å) over 100 ns to assess target-binding stability .
- QSAR Models: Correlate Hammett constants (σ) of substituents with IC₅₀ values to predict activity .
Critical Analysis of Evidence
- Contradictions: and report conflicting yields (60–75% vs. 50–65%) for core formation steps, possibly due to solvent purity or catalyst lot variability.
- Gaps: Limited data on in vivo pharmacokinetics (e.g., half-life, bioavailability) require further validation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
